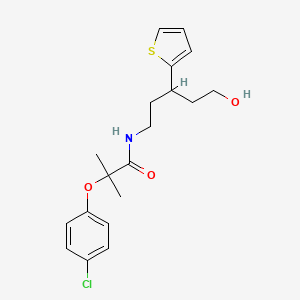
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of catalytic systems and intramolecular cyclization. For instance, the synthesis of a related compound, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, was achieved through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which was prepared by cross-coupling of propargylamines with acyl chlorides using a PdCl2/CuI/Ph3P catalytic system . This suggests that the synthesis of the compound may also involve similar catalytic systems and cyclization steps.
Molecular Structure Analysis
X-ray diffraction, IR, NMR, and UV-Vis spectra are common techniques used to characterize the molecular structure of compounds. For example, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized using these methods, and its structure was further analyzed using DFT calculations to compare with experimental data . The molecular structure of "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" could similarly be elucidated using these techniques to provide a detailed understanding of its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups can provide insights into the types of chemical reactions that "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" might undergo. For instance, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide showed chemoselective reactions with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines . This indicates that the compound may also exhibit chemoselectivity in its reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of chlorophenyl groups, as seen in several related compounds, can affect the compound's reactivity, solubility, and potential biological activity . The compound "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" likely possesses unique properties due to the presence of the chlorophenoxy and thiophenyl groups, which could be explored through experimental studies and computational modeling.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A series of compounds, including those structurally similar to 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown significant activity against various strains of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents. The synthesized compounds' structures were confirmed through various spectroscopic methods, providing a foundation for further research in this area (Desai, Dodiya, & Shihora, 2011).
Antioxidant Properties
Another research direction involves the synthesis of novel compounds with antioxidant properties, some of which share similar structural characteristics with the subject chemical. These compounds have been tested for their antioxidant activity using various methods, and some have shown potent antioxidant effects. This suggests a potential application in combating oxidative stress-related diseases. The compounds' structures were elucidated using advanced spectroscopic techniques, confirming their identities and paving the way for further exploration of their therapeutic potential (Tumosienė, Kantminienė, & Jonuškienė, 2019).
Antibiofilm Properties
Research has also been conducted on acylthioureas, compounds related to the chemical , which have been synthesized and tested for their interaction with bacterial cells, particularly in their free and adherent states. These studies have revealed significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. The presence of halogens in the compounds' structures, similar to the chloro group in 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide, has been correlated with this activity, suggesting a potential route for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-19(2,24-16-7-5-15(20)6-8-16)18(23)21-11-9-14(10-12-22)17-4-3-13-25-17/h3-8,13-14,22H,9-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSLYFHDHGEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(CCO)C1=CC=CS1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

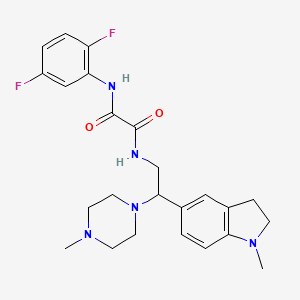
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)
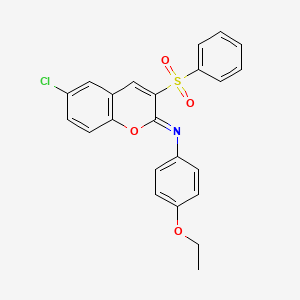

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)
![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

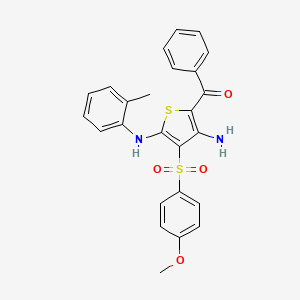
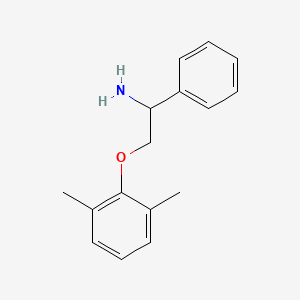
![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)
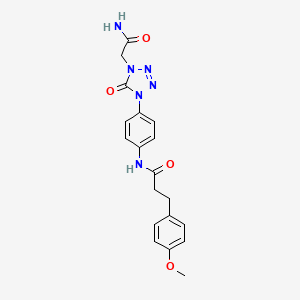
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)
